2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate
Overview
Description
2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a guanidine group protected by tert-butoxycarbonyl (Boc) groups, which enhances its stability and reactivity in synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine typically involves the protection of guanidine with tert-butoxycarbonyl groups followed by the introduction of an ethylamine moiety. One optimized method involves the reaction of N,N’-bis(tert-butoxycarbonyl)thiourea with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reagent purity. The product is typically obtained in high yield (>90%) and does not require further purification . This method is advantageous due to its scalability and the direct use of the reaction mixture without additional purification steps.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected guanidine group can be substituted under acidic conditions to introduce different functional groups.
Deprotection Reactions: The Boc groups can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free guanidine derivative.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming bonds with amino acids or other peptides.
Common Reagents and Conditions
Acidic Reagents: Trifluoroacetic acid for deprotection.
Bases: Sodium hydride for initial synthesis.
Coupling Agents: Carbodiimides (e.g., EDC) for peptide coupling.
Major Products
The major products formed from these reactions include deprotected guanidine derivatives and various substituted guanidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural guanidine-containing compounds.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as proteins and enzymes. The guanidine group can form strong hydrogen bonds and ionic interactions with amino acid residues, influencing the activity and stability of target proteins. This makes it a valuable tool in studying protein-ligand interactions and enzyme inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(tert-butoxycarbonyl)thiourea: Used as a precursor in the synthesis of guanidine derivatives.
N,N’-Bis(tert-butoxycarbonyl)-N’'-trifluoromethanesulfonylguanidine: Another guanylating agent with similar protective groups.
N,N’-Bis(tert-butoxycarbonyl)-S-methylisothiourea: Used in similar synthetic applications but with different reactivity profiles.
Uniqueness
2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate is unique due to its high stability and reactivity, making it suitable for a wide range of synthetic and research applications. Its ability to be easily deprotected and substituted allows for versatile modifications, enhancing its utility in various fields.
Properties
IUPAC Name |
tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O4.CH4O3S/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6;1-5(2,3)4/h7-8,14H2,1-6H3,(H2,15,16,17,18,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWJZDXCVYYXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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